REACTION_CXSMILES
|
[CH:1]([NH:4][C:5](=[O:15])[CH2:6][N:7]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[N:8]1)([CH3:3])[CH3:2]>C1COCC1.[Pd]>[NH2:12][C:10]1[CH:9]=[N:8][N:7]([CH2:6][C:5]([NH:4][CH:1]([CH3:3])[CH3:2])=[O:15])[CH:11]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(CN1N=CC(=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under an atmosphere of hydrogen for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NN(C1)CC(=O)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |